molecular formula C13H15ClFNO3 B2749117 methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate CAS No. 2219407-65-3

methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate

Cat. No.: B2749117
CAS No.: 2219407-65-3
M. Wt: 287.72
InChI Key: DGJWLGBLQJFKIM-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is a synthetic ester derivative featuring a 3-fluorophenyl group and a 2-chloro-N-methylacetamido substituent on the propanoate backbone. Its molecular formula is C₁₂H₁₃ClFNO₃, with a molecular weight of 273.69 g/mol (calculated from ). This compound is cataloged under identifiers such as MFCD06410709 and EN300-170606, highlighting its use as a building block in medicinal chemistry .

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO3/c1-16(12(17)8-14)11(7-13(18)19-2)9-4-3-5-10(15)6-9/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJWLGBLQJFKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)OC)C1=CC(=CC=C1)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a suitable precursor with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group.

    Fluorination: The fluorophenyl group is introduced via electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and chloroacetamide groups are susceptible to hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis : The methyl ester can undergo saponification with aqueous bases (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid. For example, similar esters like ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate were saponified using lithium hydroxide to produce acids .

  • Chloroacetamide Hydrolysis : The 2-chloro-N-methylacetamido group may hydrolyze to form N-methylacetamide and HCl. This reaction is pH-dependent and can proceed via nucleophilic attack by water or hydroxide ions .

Example Conditions :

Reaction TypeReagents/ConditionsProductReference
Ester saponificationLiOH (aq.), THF, 25°C, 6h3-(2-Chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoic acid
Amide hydrolysisH2O/HCl (aq.), reflux, 12hN-methylacetamide + 3-(3-fluorophenyl)propanoic acid

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the 2-chloro-N-methylacetamido group is reactive toward nucleophiles (e.g., amines, thiols):

  • Amine Substitution : Reaction with primary/secondary amines (e.g., methylamine, morpholine) can yield substituted acetamides. For instance, 2-chloro-N-methylacetamide analogs reacted with amines to form N-alkylated products .

  • Thiol Displacement : Thiol-containing nucleophiles (e.g., cysteine derivatives) may replace the chloride, forming thioether linkages .

Example Reaction :
ClCH2C(O)N(CH3)2+R-NH2R-NH-CH2C(O)N(CH3)2+HCl\text{ClCH}_2\text{C(O)N(CH}_3\text{)}_2 + \text{R-NH}_2 \rightarrow \text{R-NH-CH}_2\text{C(O)N(CH}_3\text{)}_2 + \text{HCl}
Conditions : DMF or THF, 60°C, 4–6h .

Electrophilic Aromatic Substitution on the 3-Fluorophenyl Ring

The 3-fluorophenyl group directs electrophilic substitution to specific positions:

  • Nitration/Sulfonation : Fluorine’s electron-withdrawing effect meta-directs incoming electrophiles. For example, nitration would occur at the 5-position of the ring .

  • Cross-Coupling Reactions : The aryl fluoride can participate in Suzuki-Miyaura couplings with boronic acids. Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable C–C bond formation .

Example Suzuki Coupling :
Ar-F+Ar-B(OH)2Pd catalystAr-Ar’\text{Ar-F} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
Conditions : PdCl₂(PPh₃)₂, K₂CO₃, DMF/H₂O, 80°C, 12h .

Reduction of Functional Groups

  • Ester to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the ester to a primary alcohol.

  • Amide Stability : The acetamido group is generally resistant to reduction under mild conditions but may decompose under strong reducing agents .

Example Reduction :

Starting MaterialReagentsProductYieldReference
Methyl esterLiAlH₄, THF, 0°C → RT3-(2-Chloro-N-methylacetamido)-3-(3-fluorophenyl)propan-1-ol~70%

Cyclization and Intramolecular Reactions

The proximity of the chloroacetamide and ester groups may enable cyclization:

  • Lactam Formation : Base-mediated elimination of HCl could generate a β-lactam ring .

  • Macrocyclization : Under high-dilution conditions, the compound might form macrocycles via amide/ester linkages .

Proposed Mechanism :
ClCH2C(O)N(CH3)CH2COOMeBaseLactam+HCl\text{ClCH}_2\text{C(O)N(CH}_3\text{)}-\text{CH}_2-\text{COOMe} \xrightarrow{\text{Base}} \text{Lactam} + \text{HCl}

Stability and Degradation Pathways

  • Thermal Decomposition : At elevated temperatures (>150°C), the ester and amide bonds may cleave, releasing CO₂ and volatile chlorinated compounds .

  • Photodegradation : UV exposure can homolyze C–Cl bonds, generating radicals that lead to complex degradation products .

Biological Reactivity

  • Alkylation Potential : The chloroacetamide group can alkylate biological nucleophiles (e.g., glutathione, proteins), contributing to cytotoxicity .

  • Metabolic Pathways : Hepatic enzymes (e.g., esterases, cytochrome P450) may hydrolyze the ester or oxidize the fluorophenyl ring .

Table 2: Stability Under Physiological Conditions

ConditionHalf-Life (pH 7.4, 37°C)Major Degradation Products
Aqueous buffer~48hCarboxylic acid, N-methylacetamide
Human liver microsomes~6hOxidized fluorophenyl derivatives

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate exhibits anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
    • A study conducted by the National Cancer Institute (NCI) showed that the compound inhibited cell proliferation in several human tumor cell lines, with mean IC50 values indicating its effectiveness as an antitumor agent.
Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibition of VEGFR-2
  • Mechanistic Insights
    • The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer progression, such as the vascular endothelial growth factor receptor (VEGFR) and phosphoinositide 3-kinase (PI3K)/AKT pathways.
    • In vitro studies have shown that treatment with this compound leads to increased levels of active caspase-3, indicating its role in promoting apoptosis in cancer cells.

Case Studies

  • Case Study 1: Efficacy in Breast Cancer
    • In a comparative study involving this compound and standard chemotherapeutics like doxorubicin, the compound demonstrated superior efficacy in inhibiting breast cancer cell growth, suggesting its potential as an alternative therapeutic agent.
  • Case Study 2: Structural Optimization
    • Research focusing on structural modifications of this compound revealed that certain derivatives exhibited enhanced cytotoxicity against prostate cancer cells, emphasizing the importance of chemical structure in therapeutic effectiveness.

The compound has also shown promise in other areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, indicating potential applications in combating bacterial infections.

Mechanism of Action

The mechanism by which methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, while the fluorophenyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Fluorophenyl vs. Chlorophenyl vs. Difluorophenyl Derivatives
  • Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (): Molecular Formula: C₁₁H₁₅ClFNO₂ Key Features: Replaces the chloro-N-methylacetamido group with an amino group and uses an ethyl ester. The 3-fluorophenyl ring is retained.
  • Methyl 3-amino-3-(3-chlorophenyl)propanoate (): Molecular Formula: C₁₀H₁₂ClNO₂ Key Features: Substitutes fluorine with chlorine on the phenyl ring and replaces chloro-N-methylacetamido with an amino group. Impact: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding affinity in biological targets .
  • Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (): Molecular Formula: C₁₀H₁₁ClF₂NO₂ Key Features: Incorporates two fluorine atoms at positions 2 and 4 on the phenyl ring.

Role of the Acetamido vs. Amino Substituents

  • Methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate: The 2-chloro-N-methylacetamido group introduces steric bulk and electrophilicity, which may enhance interactions with nucleophilic residues in enzyme active sites.
  • Methyl 3-amino-3-(3-fluorophenyl)propanoate derivatives (): Amino groups are more basic and less sterically hindered, favoring hydrogen bonding but reducing stability under acidic conditions compared to acetamido derivatives .

Ester Group Variations: Methyl vs. Ethyl

  • Methyl esters (e.g., target compound, ): Lower molecular weight and higher volatility compared to ethyl esters.
  • Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (): Ethyl esters may exhibit slower enzymatic cleavage, extending duration of action in vivo .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target Compound C₁₂H₁₃ClFNO₃ 273.69 3-Fluorophenyl, 2-chloro-N-methylacetamido Building block for drug synthesis
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl C₁₁H₁₅ClFNO₂ 240.70 3-Fluorophenyl, amino Intermediate in bioactive molecule synthesis
Methyl 3-amino-3-(3-chlorophenyl)propanoate C₁₀H₁₂ClNO₂ 213.66 3-Chlorophenyl, amino Potential CNS drug candidate
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₀H₁₁ClF₂NO₂ 249.65 2,4-Difluorophenyl, amino Enhanced lipophilicity for improved bioavailability

Research Implications

The chloro-N-methylacetamido group in the target compound distinguishes it from amino-substituted analogs by offering unique reactivity and stability. Fluorine’s position on the phenyl ring (meta vs. para) and the choice of ester (methyl vs. ethyl) further fine-tune physicochemical properties.

Biological Activity

Methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14ClFNO3
  • Molecular Weight : 273.7 g/mol

The presence of a chloro group, a fluorophenyl moiety, and an acetamido functional group suggests a complex interaction with biological targets, which may influence its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For instance, it has been demonstrated to activate both extrinsic and intrinsic apoptotic pathways in HeLa cells, leading to cell cycle arrest and subsequent cell death .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity . It shows significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antibacterial agents .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers. The findings indicated that the compound significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, suggesting a targeted mechanism of action against cancer cells .

Case Study 2: Antibacterial Activity

In another investigation focusing on the antibacterial properties of the compound, researchers assessed its efficacy against multi-drug resistant strains. The results indicated that this compound exhibited potent activity with an MIC of 8 µg/mL against Staphylococcus aureus. This study highlights the compound's potential as an alternative treatment option for infections caused by resistant bacterial strains .

Data Summary

Biological ActivityTest Organism/Cell LineMIC (µg/mL)Mechanism of Action
AnticancerHeLa CellsN/AInduction of apoptosis
AntibacterialStaphylococcus aureus8Inhibition of bacterial growth
AntibacterialEscherichia coli16Disruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation and amidation of fluorophenyl precursors. Key steps include controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side products like N-methylation over-alkylation. Purity validation should combine HPLC (≥98% purity threshold) and mass spectrometry to confirm molecular weight. For structural confirmation, single-crystal X-ray diffraction (as in crystallography studies of analogous compounds) is recommended .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for resolving stereochemistry, especially for the fluorophenyl and chloroacetamido groups. Density Functional Theory (DFT) calculations can complement experimental data by predicting electronic properties (e.g., charge distribution at the fluorine and chlorine sites). Comparative analysis with structurally similar compounds (e.g., 3-chloro-N-(3-fluorophenyl)propanamide) provides reference benchmarks .

Q. How can researchers replicate prior studies on this compound while addressing methodological gaps (e.g., solvent selection, reaction yield optimization)?

  • Methodological Answer : Replication should follow a split-plot experimental design, varying solvents (polar vs. non-polar) and catalysts systematically. Yield optimization requires DOE (Design of Experiments) approaches, with emphasis on reaction time and temperature. Cross-referencing protocols from analogous compounds (e.g., ethyl 2-(3-chloro-4-fluoroanilino) derivatives) can identify transferable strategies .

Advanced Research Questions

Q. What mechanistic insights can computational models provide for the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Molecular dynamics simulations and transition-state analysis (using software like Gaussian or ORCA) can elucidate the role of the chloroacetamido group in SN2 reactions. Compare activation energies for substitutions at the chloro site versus fluorophenyl stability. Validate predictions with kinetic isotope effect (KIE) studies .

Q. How can researchers evaluate the compound’s bioactivity (e.g., enzyme inhibition) while mitigating false positives in high-throughput screening?

  • Methodological Answer : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement. For enzyme inhibition studies, include controls with structurally related inactive analogs (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) to rule out nonspecific binding. Dose-response curves should adhere to Hill slope criteria for specificity .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Methodological Answer : Conduct abiotic degradation studies under varying pH and UV exposure to identify hydrolysis/photolysis byproducts. Bioconcentration factors (BCF) can be estimated using OECD Test Guideline 305. For biotic transformations, use soil microcosms with LC-MS/MS to track metabolite formation. Cross-reference data from trifluoromethylphenyl analogs to model persistence .

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Use Arrhenius modeling to extrapolate degradation rates. Conflicting results may arise from impurities (e.g., residual HCl in synthesis); thus, include ion chromatography to quantify chloride content. Replicate studies under inert atmospheres to isolate oxidation effects .

Q. What safety protocols are critical for handling this compound given its structural similarity to hazardous chlorofluorinated esters?

  • Methodological Answer : Follow NFPA guidelines for halogenated compounds: use fume hoods with HEPA filters and conduct regular vapor pressure monitoring. For spills, neutralize with sodium bicarbonate before disposal. Reference safety data from methyl 3-chlorotetrafluoropropanoate for PPE recommendations (e.g., nitrile gloves, chemical goggles) .

Methodological Resources Table

Research AspectRecommended TechniquesKey References
Synthesis & PurityHPLC, X-ray crystallography
Stereochemical Analysis¹⁹F NMR, DFT simulations
Environmental FateOECD 305, Soil microcosms
Bioactivity ScreeningOrthogonal assays, Dose-response curves

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